molecular formula C8H8F9I B3044009 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane CAS No. 99324-98-8

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane

Cat. No.: B3044009
CAS No.: 99324-98-8
M. Wt: 402.04 g/mol
InChI Key: HUMXDBZLFGYHCC-UHFFFAOYSA-N
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Description

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is a fluorinated organic compound with the molecular formula C8H8F9I and a molecular weight of 402.04 g/mol . This compound is characterized by the presence of an iodine atom and multiple fluorine atoms, making it a highly fluorinated alkyl iodide. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane typically involves the iodination of a fluorinated precursor. One common method is the reaction of a fluorinated alkane with iodine in the presence of a suitable catalyst. For example, the reaction of 1H,1H,2H,2H-perfluorooctanol with iodine can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions typically include controlled temperatures and pressures to optimize the iodination process.

Chemical Reactions Analysis

Types of Reactions

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding fluorinated alkane.

    Oxidation Reactions: Oxidation can lead to the formation of fluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or amines are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Fluorinated alcohols or amines.

    Reduction: Fluorinated alkanes.

    Oxidation: Fluorinated carboxylic acids or ketones.

Scientific Research Applications

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane involves its ability to undergo substitution and reduction reactions. The iodine atom can be replaced by other nucleophiles, leading to the formation of various derivatives. The fluorine atoms contribute to the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane is unique due to its specific fluorination pattern and the presence of an iodine atom, which makes it highly reactive and suitable for various synthetic applications. Its stability and reactivity are enhanced by the multiple fluorine atoms, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-8-iodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9I/c9-5(10,3-1-2-4-18)6(11,12)7(13,14)8(15,16)17/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMXDBZLFGYHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895182
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99324-98-8
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99324-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-8-iodooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium iodide (10.32 g, 68.88 mmol) was added to a solution of 1-methanesulfonyloxy-5,5,6,6,7,7,8,8,8-nonafluorooctane (8.5 g, 22.96 mmol) in acetone (300 ml), followed by heating under reflux for 12 hours. After the reaction was completed, water was added to the reaction mixture, which was then extracted twice with ethyl acetate. The combined organic layers were washed with 1% aqueous sodium thiosulfate and saturated aqueous sodium chloride, and then dried over anhydrous magnesium sulfate. The solvent was distilled off to give 1-iodo-5,5,6,6,7,7,8,8,8-nonafluorooctane (8.6 g, Yield 93%).
Quantity
10.32 g
Type
reactant
Reaction Step One
Name
1-methanesulfonyloxy-5,5,6,6,7,7,8,8,8-nonafluorooctane
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodo-1,1,1,2,2,3,3,4,4-nonafluorooctane
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